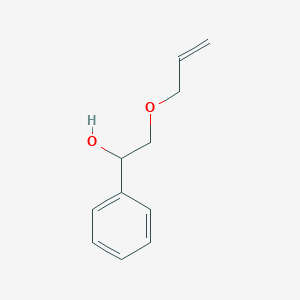![molecular formula C21H37NOS B14239532 10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate CAS No. 586966-65-6](/img/structure/B14239532.png)
10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate is an organic compound characterized by its unique structure, which includes a thiocyanate group and an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate typically involves the reaction of 10-bromodecyl thiocyanate with 3,7-dimethylocta-2,6-dien-1-ol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiocyanate group replaces the bromine atom. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine.
Substitution: The thiocyanate group can be substituted by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique reactivity and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate involves its interaction with biological molecules through its thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.
類似化合物との比較
Similar Compounds
3,7-Dimethylocta-2,6-dien-1-yl palmitate: Similar in structure but with a palmitate group instead of a thiocyanate group.
3,7-Dimethylocta-2,6-dien-1-yl acetate: Contains an acetate group, differing in reactivity and applications.
3,7-Dimethylocta-2,6-dien-1-yl formate: Another ester derivative with distinct chemical properties.
Uniqueness
10-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]decyl thiocyanate is unique due to its thiocyanate group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
586966-65-6 |
|---|---|
分子式 |
C21H37NOS |
分子量 |
351.6 g/mol |
IUPAC名 |
10-(3,7-dimethylocta-2,6-dienoxy)decyl thiocyanate |
InChI |
InChI=1S/C21H37NOS/c1-20(2)13-12-14-21(3)15-17-23-16-10-8-6-4-5-7-9-11-18-24-19-22/h13,15H,4-12,14,16-18H2,1-3H3 |
InChIキー |
FYYWKFSWIVRCJK-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCOCCCCCCCCCCSC#N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


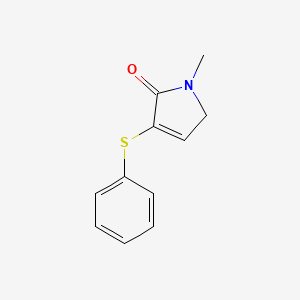
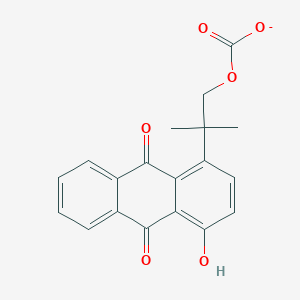
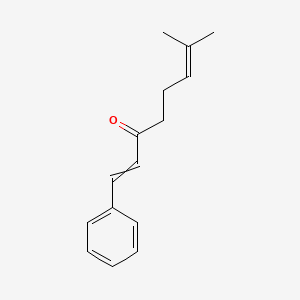
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-](/img/structure/B14239461.png)
![2,2'-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline](/img/structure/B14239467.png)



![1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione](/img/structure/B14239482.png)
![2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-](/img/structure/B14239489.png)
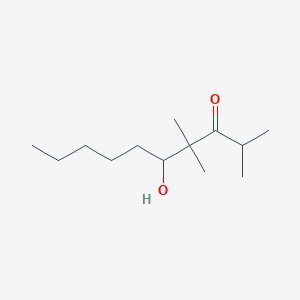
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14239513.png)
